![molecular formula C24H25N3O4S B2769730 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203027-26-2](/img/structure/B2769730.png)
1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
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Scientific Research Applications
Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives have been studied for their potential as inhibitors in various biochemical processes. For example, a study on 1,4-dihydropyrimidinone (DHPM) substituted diaryl urea and thiourea derivatives explored their inhibitory effects on the activity of human carbonic anhydrase (hCA) I and II isoenzymes. These compounds, which share structural similarities with the tetrahydroquinoline portion of the queried molecule, demonstrated significant inhibitory activity, suggesting potential applications in developing treatments for conditions modulated by carbonic anhydrase activity (Çelik et al., 2014).
Urea Derivatives
Urea derivatives are known for their versatility in medicinal chemistry, serving as key components in the development of pharmaceuticals targeting various biological pathways. Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, for instance, highlighted their synthesis and biochemical evaluation as novel acetylcholinesterase inhibitors. These findings underscore the potential of urea derivatives in creating therapeutics for diseases like Alzheimer's, where acetylcholinesterase inhibition is a therapeutic strategy (Vidaluc et al., 1995).
Dimethoxybenzyl Group
The dimethoxybenzyl moiety, as part of the compound's structure, plays a role in the stability and reactivity of pharmacophores. A study on the 3,4-dimethoxybenzyl group explored its utility as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating the importance of this group in synthetic chemistry for protecting sensitive functionalities during complex reactions (Grunder-Klotz & Ehrhardt, 1991).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-30-20-10-7-16(13-21(20)31-2)15-25-24(29)26-18-8-9-19-17(14-18)5-3-11-27(19)23(28)22-6-4-12-32-22/h4,6-10,12-14H,3,5,11,15H2,1-2H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVUCQFWWKEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea |
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